molecular formula C21H25N3O5S B3561462 1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide

Cat. No.: B3561462
M. Wt: 431.5 g/mol
InChI Key: MSGJOPLAXKDUND-UHFFFAOYSA-N
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Description

1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide is an organic molecule characterized by the presence of a piperidine ring, a sulfonyl group attached to a phenyl ring, and a methoxyphenyl group. This compound is notable for its potential reactivity and biological activity due to its complex structure, which includes multiple functional groups.

Preparation Methods

The synthesis of 1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the sulfonyl group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Introduction of the methoxyphenyl group: This step involves the use of methoxyphenyl derivatives in substitution reactions.

    Final coupling: The glycine derivative is coupled with the piperidine ring to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis .

Scientific Research Applications

1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The methoxyphenyl group can enhance the compound’s affinity for certain biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to 1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide include:

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares the sulfonyl and phenyl groups but differs in the core structure.

    Ethyl 1-[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate: This compound has an ethyl ester group instead of the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity .

Properties

IUPAC Name

1-[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-29-18-7-5-6-17(14-18)24(30(27,28)19-8-3-2-4-9-19)15-20(25)23-12-10-16(11-13-23)21(22)26/h2-9,14,16H,10-13,15H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJOPLAXKDUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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